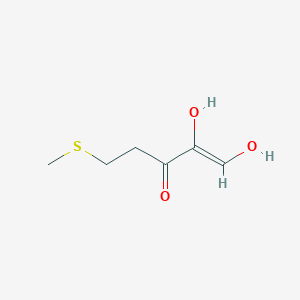
1,2-Dihydroxy-5-(methylthio)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1, 2-Dihydroxy-3-keto-5-methylthiopentene, also known as acireductone or 1, 2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one, belongs to the class of organic compounds known as alpha-branched alpha, beta-unsaturated ketones. These are alpha, beta-unsaturated ketones that carry a branch on the alpha carbon. They have the generic structure RC(=O)C(R')=C, R = organyl group and R'= any heteroatom. 1, 2-Dihydroxy-3-keto-5-methylthiopentene is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 2-Dihydroxy-3-keto-5-methylthiopentene exists in all eukaryotes, ranging from yeast to humans. 1, 2-Dihydroxy-3-keto-5-methylthiopentene participates in a number of enzymatic reactions. In particular, 1, 2-Dihydroxy-3-keto-5-methylthiopentene can be converted into 2-oxo-4-methylthiobutanoic acid and formic acid; which is mediated by the enzyme acireductone dioxygenase. In addition, 1, 2-Dihydroxy-3-keto-5-methylthiopentene can be biosynthesized from 5-(methylthio)-2, 3-dioxopentyl phosphate; which is catalyzed by the enzyme 2, 3-dioxomethiopentane-1-phosphate enolase/phosphatase. Outside of the human body, 1, 2-dihydroxy-3-keto-5-methylthiopentene can be found in a number of food items such as german camomile, avocado, caraway, and muscadine grape. This makes 1, 2-dihydroxy-3-keto-5-methylthiopentene a potential biomarker for the consumption of these food products.
1,2-dihydroxy-5-(methylthio)pent-1-en-3-one is an aliphatic sulfide, an enone and a methyl sulfide. It is a conjugate acid of a 1-hydroxy-5-(methylthio)-3-oxopent-1-en-2-olate.
Propriétés
Numéro CAS |
746507-19-7 |
|---|---|
Formule moléculaire |
C6H10O3S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
(Z)-1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one |
InChI |
InChI=1S/C6H10O3S/c1-10-3-2-5(8)6(9)4-7/h4,7,9H,2-3H2,1H3/b6-4- |
Clé InChI |
CILXJJLQPTUUSS-XQRVVYSFSA-N |
SMILES |
CSCCC(=O)C(=CO)O |
SMILES isomérique |
CSCCC(=O)/C(=C/O)/O |
SMILES canonique |
CSCCC(=O)C(=CO)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)


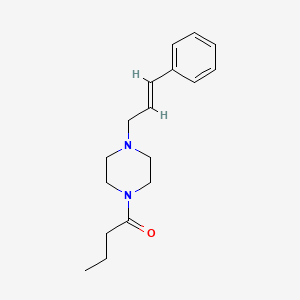
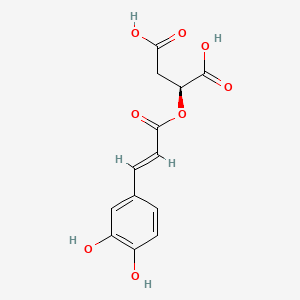




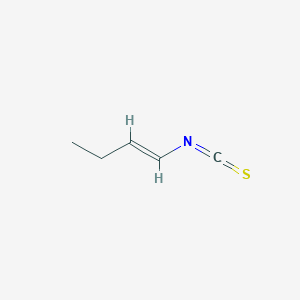
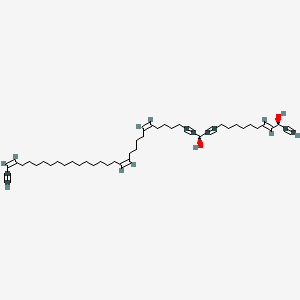
![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)

